
6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester
Übersicht
Beschreibung
6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester is a chemical compound with the molecular formula C20H36BNO3Si . It is used as a reactant in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a boronic acid group, and a tert-butyldimethylsilyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be used as a reactant in copper-catalyzed oxidative cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Boronic acid esters are pivotal in organic synthesis, especially in cross-coupling reactions, due to their stability and versatility. They participate in Suzuki-Miyaura coupling, enabling the formation of biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, cyclic boronate esters and their derivatives have been increasingly explored for their reactivity and utility in creating complex molecular architectures (Golovanov & Sukhorukov, 2021).
Materials Science
In materials science, boronic acid esters contribute to the development of novel materials with unique properties. Oxo boron clusters and their frameworks, for example, demonstrate potential applications in catalysis, nonlinear optics, and as components in display and lighting devices due to their optical properties (Lin & Yang, 2011).
Biotechnology
The field of biotechnology benefits from the functional versatility of boronic acid esters. These compounds are used in enzyme-mediated reactions to produce valuable chemicals, such as lactic acid derivatives, which serve as feedstocks for green chemistry applications. This illustrates the biotechnological potential of boronic acid esters in synthesizing chemicals from renewable resources (Gao, Ma, & Xu, 2011).
Medicinal Chemistry
In medicinal chemistry, boronic acid esters are integral to drug design and discovery. Their incorporation into drug molecules has led to the development of boronic acid-based therapeutics, showcasing the potential of these compounds in enhancing drug potency and improving pharmacokinetic profiles. The exploration of boronic acid drugs emphasizes the significance of these compounds in therapeutic applications (Plescia & Moitessier, 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of action
Boronic esters, such as “6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester”, are often used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes .
Mode of action
In Suzuki–Miyaura coupling, boronic esters act as nucleophilic organic groups, which are transferred from boron to palladium . This is known as transmetalation .
Biochemical pathways
Boronic esters have been used as protective groups in carbohydrate chemistry , suggesting potential interactions with carbohydrate-related pathways.
Pharmacokinetics
Boronic esters are generally sensitive to hydrolysis under mild acidic or basic conditions , which could influence their absorption, distribution, metabolism, and excretion.
Result of action
The formation of new carbon–carbon bonds through suzuki–miyaura coupling could lead to the synthesis of new organic compounds .
Action environment
The action of boronic esters can be influenced by environmental factors such as pH, as they are sensitive to hydrolysis under acidic or basic conditions .
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-yloxy]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36BNO3Si/c1-17(2,3)26(10,11)25-18(4,5)16-13-12-15(14-22-16)21-23-19(6,7)20(8,9)24-21/h12-14H,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRDTYSVLDPJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36BNO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


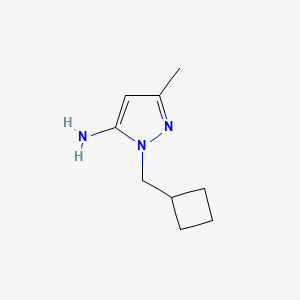
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B2578490.png)
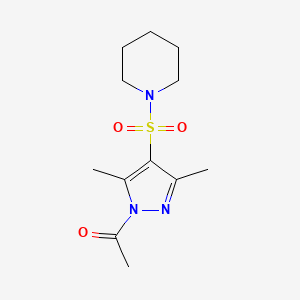
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)
![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2578497.png)
![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)
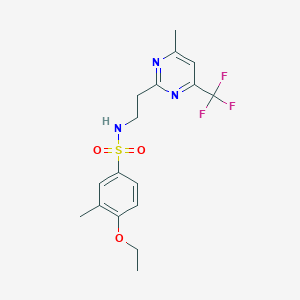
![(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2578501.png)
![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)
![2-(benzo[d]isoxazol-3-yl)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2578506.png)
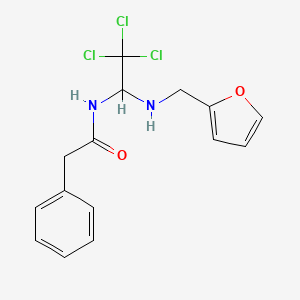
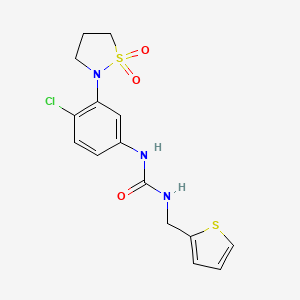
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2578510.png)